molecular formula C21H26N2O B251549 3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide

3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide

Cat. No. B251549
M. Wt: 322.4 g/mol
InChI Key: VKXMCQPHXSDYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Compound X has a wide range of potential applications in scientific research. One of the most significant uses of this compound is in the study of various biochemical and physiological processes. It has been shown to have a specific binding affinity for certain receptors in the brain, making it a valuable tool for studying the effects of various neurotransmitters. Additionally, Compound X has been used in the study of cancer cells, as it has been shown to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of Compound X is complex and not fully understood. It is believed to work by binding to specific receptors in the brain and altering the activity of certain neurotransmitters. This leads to changes in various physiological processes, including the regulation of pain, mood, and appetite. Additionally, Compound X has been shown to inhibit the growth of cancer cells by interfering with certain cellular processes.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate pain and mood, making it a potential treatment for various conditions, including depression and anxiety. Additionally, it has been shown to have an appetite suppressant effect, making it a potential treatment for obesity. Compound X has also been shown to inhibit the growth of certain types of cancer cells, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes. Additionally, it has a high binding affinity for certain receptors in the brain, making it a potent and effective compound. However, there are also limitations to its use in lab experiments. It can be difficult to synthesize Compound X in large quantities, making it expensive and time-consuming to use in large-scale experiments. Additionally, its effects on the body are not fully understood, making it difficult to determine the optimal dosage and duration of treatment.

Future Directions

There are many potential future directions for research involving Compound X. One area of interest is in the development of new treatments for depression and anxiety. Compound X has been shown to have an effect on mood regulation, making it a potential treatment for these conditions. Additionally, further research is needed to determine the optimal dosage and duration of treatment for various conditions. Another area of interest is in the study of cancer cells. Compound X has been shown to inhibit the growth of certain types of cancer cells, making it a potential treatment for cancer. Further research is needed to determine its effectiveness in treating various types of cancer and to develop new cancer treatments based on its mechanism of action.
Conclusion:
In conclusion, Compound X is a valuable chemical compound that has a wide range of potential applications in scientific research. Its unique mechanism of action makes it a valuable tool for studying various biochemical and physiological processes, and it has shown promise in the treatment of various conditions, including depression, anxiety, obesity, and cancer. While there are limitations to its use in lab experiments, further research is needed to determine its full potential and to develop new treatments based on its mechanism of action.

Synthesis Methods

Compound X is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. This is then reacted with 4-(1-piperidinylmethyl)aniline to form the final product, Compound X. The synthesis method is carefully controlled to ensure the purity and quality of the final product.

properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

3,4-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C21H26N2O/c1-16-6-9-19(14-17(16)2)21(24)22-20-10-7-18(8-11-20)15-23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24)

InChI Key

VKXMCQPHXSDYHY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.